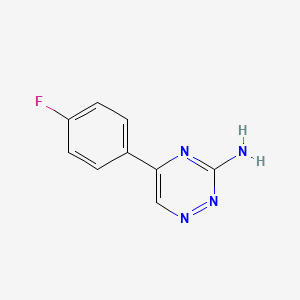

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

Overview

Description

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that contains a triazine ring substituted with a fluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluoroaniline with cyanogen bromide, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution and Ring Closure Reactions

The amino group at position 3 participates in nucleophilic attacks, forming fused heterocyclic systems:

-

Reaction with chloroacetonitrile in boiling DMF yields 3-amino-6,7-di(4'-fluorophenyl)imidazolo[3,2-b] triazine (yield: 75%, m.p. 208–209°C). IR spectra confirm NH₂ (3350 cm⁻¹) and C-F (1250 cm⁻¹) groups .

-

Reaction with monochloro acetic acid produces 2,3-dihydro-6,7-diaryl-imidazolo[3,2-b] triazin-3-one (yield: 65%, m.p. 198–200°C). The product shows a carbonyl band at 1660 cm⁻¹ .

Condensation with Carbonyl Compounds

The amino group undergoes condensation with electrophilic agents:

-

Reaction with ethyl cyanoacetate in THF forms 4-amino-2-oxo-7,8-di(4'-fluorophenyl)pyrimido[3,2-b] triazine (yield: 65%, λmax = 346 nm). ¹H-NMR reveals aromatic protons at δ 7.29–7.44 ppm and NH₂ at δ 3.62 ppm .

-

Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol-piperidine yields arylidene derivatives, extending conjugation (λmax up to 351 nm) .

Thiourea and Thiobarbituric Acid Formation

-

Reaction with phenyl isothiocyanate in DMF generates N,N'-disubstituted thioureas (yield: 60%, m.p. 313–315°C). IR spectra show C=S (1188 cm⁻¹) and NH (3200 cm⁻¹) .

-

Cyclization with malonic acid in glacial AcOH produces N’,N³-disubstituted-thiobarbituric acid , confirmed by ¹³C-NMR signals at δ 166.2 ppm (C=O) and δ 152.1 ppm (C=S) .

Alkylation and Acylation

-

Alkylation with ethyl chloroformate in benzene/triethylamine forms ethyl carboxylate derivatives , which undergo hydrazinolysis to yield semicarbazides (IR: 3400 cm⁻¹ for NH) .

-

Acylation with glacial acetic acid produces N-acetyl derivatives (yield: 55%, m.p. 182–183°C). ¹H-NMR shows CH₃ at δ 2.51 ppm .

Oxidation and Heterocyclization

-

Oxidation with DMF induces dehydration, forming triazino[5,6-b]indoles with extended π-systems (UV: λmax = 351 nm) .

-

Reaction with CS₂/KOH generates intermediates that cyclize into 1,3,4-thiadiazole-fused systems , validated by mass spectrometry (base peak at m/z 214) .

Table 1: Key Reactions and Products

Biological Relevance

Derivatives of 5-(4-fluorophenyl)-1,2,4-triazin-3-amine exhibit anthelmintic activity (50–60% efficacy against N. brasifiensis) and CDK2 inhibition (IC₅₀ < 1 μM) . The fluorinated aryl group enhances metabolic stability and binding affinity .

Scientific Research Applications

Medicinal Chemistry

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is being investigated for its potential as a pharmacophore in drug development. Key areas of research include:

- Anti-inflammatory Properties : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Several studies have documented its ability to inhibit cancer cell proliferation. Mechanisms include:

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : The compound halts cell cycle progression at the G2/M phase, potentially preventing tumor growth.

- Inhibition of Kinases : It may inhibit specific kinases involved in cancer progression.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials. Its unique chemical properties allow for:

- Polymer Development : The compound can be used to create polymers with enhanced mechanical and thermal properties.

- Nanomaterials : Its incorporation into nanomaterials can lead to applications in electronics and photonics due to improved conductivity and optical characteristics.

Agrochemicals

The compound is also explored for its potential use as an agrochemical:

- Pesticide Development : Its biological activity against specific pests makes it a candidate for developing new pesticides or herbicides.

- Anthelmintic Activity : Research indicates potential effectiveness against parasitic worms, suggesting applications in veterinary medicine.

Case Studies and Research Findings

Several studies have reported on the biological activities of this compound and its derivatives:

-

Anticancer Studies :

- A study demonstrated significant antiproliferative effects against various cancer cell lines using MTT assays. The compound showed comparable efficacy to standard drugs like 5-Fluorouracil.

- Induction of apoptosis was confirmed through increased expression of pro-apoptotic proteins (e.g., Bax).

-

Antimicrobial Activity :

- Similar triazine derivatives have exhibited potent antimicrobial effects against bacterial strains and fungi.

-

Synthesis and Characterization :

- New derivatives have been synthesized using nucleophilic substitution reactions, showing enhanced biological activity compared to parent compounds.

Data Table: Summary of Applications

| Application Area | Description | Examples of Activity |

|---|---|---|

| Medicinal Chemistry | Potential drug development for anti-inflammatory and anticancer properties | Induction of apoptosis; cell cycle arrest |

| Materials Science | Synthesis of polymers and nanomaterials | Enhanced mechanical properties; electronic applications |

| Agrochemicals | Development of pesticides or herbicides | Anthelmintic activity against parasitic worms |

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. For instance, in medicinal applications, the compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Chlorophenyl)-1,2,4-triazin-3-amine

- 5-(4-Bromophenyl)-1,2,4-triazin-3-amine

- 5-(4-Methylphenyl)-1,2,4-triazin-3-amine

Uniqueness

Compared to its analogs, 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in drug development and materials science.

Biological Activity

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring system substituted with a fluorophenyl group, which influences its biological activity. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, potentially impacting the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that triazine derivatives exhibit potent antimicrobial effects. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .

- Anticancer Properties : Several studies have documented the anticancer potential of triazine derivatives. The mechanism often involves the inhibition of specific kinases or enzymes crucial for cancer cell proliferation. For example, derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines .

- Anti-inflammatory Effects : The compound has also been assessed for anti-inflammatory activity. Triazines are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various triazine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range. The study highlighted the importance of the fluorophenyl substitution in enhancing activity compared to non-fluorinated analogs .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of triazine derivatives. The study demonstrated that this compound displayed notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 8 µg/mL depending on the bacterial strain tested .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at different positions on the triazine ring significantly affect biological activity:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 2-position | Electron-withdrawing group (e.g., fluorine) | Increased potency against cancer cells |

| 6-position | Alkyl substitution | Enhanced lipophilicity and permeability |

| 3-position | Hydroxyl group | Improved solubility and reduced toxicity |

These findings suggest that strategic modifications can optimize the pharmacological profile of triazine derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves condensation of 4-fluorophenyl precursors with triazine-forming reagents (e.g., amidrazones or nitriles). Optimization strategies include solvent selection (DMF or ethanol for polarity), temperature modulation (80–120°C), and catalysts like Lewis acids. For example, S-alkylation of triazole-thiol derivatives (as in ) can guide analogous modifications. Yield improvement may require Design of Experiments (DoE) to assess variables like stoichiometry and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; H, C, F) confirms substituent positions and purity. Mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., triazine ring vibrations at ~1500 cm). For tautomerism analysis, X-ray crystallography (as in ) resolves structural ambiguity by revealing planar triazine-phenyl conformations .

Q. How can solubility and stability be assessed for this compound under physiological conditions?

- Methodological Answer : Use shake-flask or HPLC methods to measure solubility in buffer (e.g., pH 7.4, as in reporting 18.1 µg/mL). Stability studies involve accelerated degradation tests (40°C/75% RH) and HPLC monitoring. Computational tools like COSMO-RS predict solubility profiles, while differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic sites. Transition state modeling (e.g., using Gaussian or ORCA) evaluates energy barriers for substitutions at the triazine ring. highlights ICReDD’s approach, integrating quantum chemistry with experimental data to prioritize reaction pathways .

Q. What strategies resolve contradictions in reported biological activities of triazine derivatives across studies?

- Methodological Answer : Conduct meta-analyses to harmonize variables like assay protocols (e.g., MIC vs. time-kill curves) and compound purity (>95% by HPLC). Cross-validate results using isogenic microbial strains and standardized pharmacokinetic models. Structural analogs (e.g., sulfur substitutions in ) clarify structure-activity relationships (SAR) .

Q. How does tautomerism affect the crystallographic and pharmacological properties of this compound?

- Methodological Answer : X-ray crystallography ( ) identifies dominant tautomers and their dihedral angles (e.g., planar vs. non-planar phenyl-triazine conformations). Pharmacologically, tautomer equilibria influence binding affinity; molecular dynamics simulations (e.g., GROMACS) model interactions with target proteins like kinases or microbial enzymes .

Q. Experimental Design & Data Analysis

Q. What factorial design approaches optimize the synthesis of triazine derivatives with enhanced bioactivity?

- Methodological Answer : Apply 2 factorial designs to screen variables (temperature, solvent, catalyst loading). Response Surface Methodology (RSM) refines optimal conditions. For bioactivity, use high-throughput screening (HTS) with orthogonal assays (e.g., enzymatic inhibition and cytotoxicity) to balance potency and selectivity .

Q. How can chemoinformatics tools streamline literature reviews and data retrieval for this compound?

- Methodological Answer : Use SMILES/InChI identifiers (e.g., from ) to query PubChem or Reaxys. Text-mining platforms (SciFinder, KNIME) extract synthetic protocols or toxicity data. Tools like ChemAxon handle tautomer standardization for database consistency .

Q. Specialized Applications

Q. What methodologies assess the antimicrobial efficacy of this compound against multidrug-resistant pathogens?

- Methodological Answer : Perform Minimum Inhibitory Concentration (MIC) assays against ESKAPE pathogens (e.g., S. aureus, P. aeruginosa). Combine with efflux pump inhibitors (e.g., PAβN) to test resistance mechanisms. Time-kill kinetics and biofilm disruption assays (crystal violet staining) provide mechanistic insights .

Q. How can hybrid computational-experimental workflows accelerate the discovery of triazine-based kinase inhibitors?

Properties

IUPAC Name |

5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4/c10-7-3-1-6(2-4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJSACLSZOMWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=NC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107128-47-2 | |

| Record name | 5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.